molecular formula C20H12Cl2FN3O2S2 B2756929 N-(4-chloro-2-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260987-53-8

N-(4-chloro-2-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2756929
CAS No.: 1260987-53-8
M. Wt: 480.35
InChI Key: VLADMIJFMVZGQS-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a sulfur-containing heterocyclic core fused with a pyrimidine ring. The molecule features two key substituents:

  • A 4-chloro-2-fluorophenyl group attached to the acetamide nitrogen.
  • A 4-chlorophenyl substituent at the 3-position of the thienopyrimidinone scaffold.

Thienopyrimidinones are pharmacologically significant due to their structural similarity to purine bases, enabling interactions with enzymes such as kinases or topoisomerases .

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2FN3O2S2/c21-11-1-4-13(5-2-11)26-19(28)18-16(7-8-29-18)25-20(26)30-10-17(27)24-15-6-3-12(22)9-14(15)23/h1-9H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLADMIJFMVZGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Key Structural and Functional Comparisons

Compound Name / ID (Evidence) Core Structure Substituents Molecular Weight (g/mol) Notable Features
Target Compound (Hypothetical) Thieno[3,2-d]pyrimidinone - 4-chloro-2-fluorophenyl (acetamide)
- 4-chlorophenyl (core)
~463.87* High halogen content; sulfanyl linker
2-{[3-(4-Fluorobenzyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide () Pyrido[2,3-d]pyrimidinone - 4-fluorobenzyl (core)
- 2-fluorophenyl (acetamide)
451.45 Pyridine-fused core; dual fluorinated substituents
N-(3,5-dimethylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () Cyclopenta-fused thienopyrimidinone - 3,5-dimethylphenyl (acetamide)
- 4-chlorophenyl (core)
~511.99* Rigid cyclopentane ring; enhanced lipophilicity
N-(2-chloro-4-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide () Thieno[3,2-d]pyrimidinone - 2-chloro-4-fluorophenyl (acetamide)
- 3-methyl, 7-(4-methylphenyl) (core)
474.00 Methyl groups enhance metabolic stability

*Calculated based on molecular formulas.

Key Observations:

Cyclopenta-fusion () increases steric bulk and rigidity, which may reduce conformational flexibility but improve target specificity .

Substituent Effects: Halogenated Phenyl Groups: The target compound’s 4-chloro-2-fluorophenyl group balances lipophilicity and polarity, whereas analogs with 3,5-dimethylphenyl () or 4-methylphenyl () substituents prioritize lipophilicity for membrane penetration .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data (Inferred from Evidence)

Compound Reported Activity Mechanism (Inferred) Solubility (Predicted)
Target Compound Not explicitly reported Likely kinase/topoisomerase inhibition (structural analogy) Low (high halogen content)
(Oxadiazine derivatives) Antibacterial, antifungal Disruption of microbial cell wall synthesis Moderate (polar oxadiazine group)
(Chromen-4-one derivatives) Anticancer (high melting point suggests stability) Kinase inhibition or DNA intercalation Very low (rigid aromatic core)
Unreported, but methyl groups suggest improved metabolic stability Enhanced pharmacokinetics Moderate (methyl groups balance lipophilicity)
Key Insights:
  • Halogenation : The target compound’s dual chloro/fluoro substituents may enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility .
  • Metabolic Stability : Methylated analogs () likely resist oxidative degradation compared to halogenated derivatives .

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